molecular formula C7H7BrF2N2 B1528985 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine CAS No. 1803599-90-7

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

Cat. No.: B1528985
CAS No.: 1803599-90-7
M. Wt: 237.04 g/mol
InChI Key: ZSOSPOYMYSDNBT-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is a chemical compound with the molecular formula C8H8BrF2N2. It is a derivative of pyridine, featuring bromine, difluoromethyl, and methyl groups attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including halogenation and nucleophilic substitution reactions. One common method involves the bromination of 4-(difluoromethyl)-6-methylpyridin-3-amine using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of high-purity starting materials and controlled reaction conditions to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Using nucleophiles such as ammonia or amines under suitable conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical entities. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is utilized in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of biological pathways and interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its pharmacological properties. It may serve as a precursor for the development of new therapeutic agents.

Industry: In the chemical industry, the compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-4-(difluoromethyl)pyridine

  • 4-Bromo-2-(difluoromethyl)pyridine

  • 2-Bromo-4-(difluoromethyl)-1-fluorobenzene

Uniqueness: 2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine is unique due to its specific combination of functional groups and their positions on the pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2/c1-3-2-4(7(9)10)5(11)6(8)12-3/h2,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOSPOYMYSDNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Br)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
Reactant of Route 2
2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine
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Reactant of Route 6
2-Bromo-4-(difluoromethyl)-6-methylpyridin-3-amine

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